molecular formula C14H9ClFN5O B7433672 (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone

(5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone

Cat. No. B7433672
M. Wt: 317.70 g/mol
InChI Key: JBZRPCDBNRGAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' in scientific literature.

Mechanism of Action

The exact mechanism of action of compound A is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
Compound A has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines. It has also been shown to induce cell death in cancer cells by activating certain signaling pathways. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound A in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using compound A is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on compound A. One of the potential future directions is to optimize its synthesis method to improve its yield and purity. Another future direction is to study its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential. Additionally, further research is needed to investigate its safety and toxicity profile. Finally, there is a need for clinical trials to evaluate its efficacy in humans.
Conclusion:
In conclusion, (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone is a chemical compound that has shown promising therapeutic potential in scientific research. Its multi-faceted properties make it a potential drug candidate for the treatment of various diseases. Further research is needed to optimize its synthesis method, study its pharmacokinetics and pharmacodynamics, and evaluate its safety and efficacy in humans.

Synthesis Methods

Compound A can be synthesized using a multi-step process. The first step involves the synthesis of 2-chloro-4-fluorobenzaldehyde, which is then reacted with 3-amino-5-pyridin-3-yl-1,2,4-triazole to yield the intermediate product. This intermediate product is then reacted with ammonium acetate to obtain the final product, (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that compound A can be used as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5O/c15-11-6-9(16)3-4-10(11)13(22)21-14(17)19-12(20-21)8-2-1-5-18-7-8/h1-7H,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRPCDBNRGAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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